2-Iodo-5-methoxy-4-methylbenzoic acid physical properties
2-Iodo-5-methoxy-4-methylbenzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Iodo-5-methoxy-4-methylbenzoic Acid
Introduction
2-Iodo-5-methoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid of interest in synthetic organic chemistry, particularly as a potential building block in the development of novel pharmaceutical agents and complex molecular structures. Its unique arrangement of iodo, methoxy, and methyl functional groups on the benzoic acid scaffold imparts specific physicochemical characteristics that are crucial for its reactivity, solubility, and handling. This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given the limited availability of direct experimental data in public literature, this document synthesizes information from structurally related analogs to offer a scientifically grounded perspective for researchers and drug development professionals.
Core Molecular Identifiers
While extensive experimental data is scarce, the fundamental molecular properties of 2-Iodo-5-methoxy-4-methylbenzoic acid can be precisely determined.
| Property | Value | Source |
| CAS Number | 1429776-77-1 | |
| Molecular Formula | C₉H₉IO₃ | Calculated |
| Molecular Weight | 292.07 g/mol | Calculated |
Comparative Analysis of Physicochemical Properties
To estimate the physical properties of 2-Iodo-5-methoxy-4-methylbenzoic acid, it is instructive to examine the experimentally determined properties of its structural analogs. The interplay of the iodo, methoxy, and methyl substituents significantly influences properties such as melting point and acidity.
-
Iodo Group: The large, electron-withdrawing iodine atom generally increases the melting point due to enhanced van der Waals forces and its influence on crystal lattice packing. It also increases the acidity (lowers the pKa) of the carboxylic acid.
-
Methoxy Group: The electron-donating methoxy group can influence the electronic environment of the aromatic ring.
-
Methyl Group: This small, electron-donating group can also slightly alter the electronic properties and steric environment.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Iodobenzoic acid | 88-67-5 | C₇H₅IO₂ | 248.02 | 160-162 |
| 4-Iodobenzoic acid | 619-58-9 | C₇H₅IO₂ | 248.02 | 270–273 |
| 2-Iodo-5-methylbenzoic acid | 52548-14-8 | C₈H₇IO₂ | 262.04 | Not specified |
| 2-Methoxy-4-methylbenzoic acid | 704-45-0 | C₉H₁₀O₃ | 166.17 | 103-107 |
Based on these analogs, the melting point of 2-Iodo-5-methoxy-4-methylbenzoic acid is expected to be a key parameter for its identification and purity assessment. The presence of the heavy iodine atom suggests it will be a crystalline solid at room temperature.
Solubility Profile
The solubility of substituted benzoic acids is dictated by the balance between the polar carboxylic acid group and the nonpolar aromatic ring.
-
Aqueous Solubility: Like most larger carboxylic acids, 2-Iodo-5-methoxy-4-methylbenzoic acid is expected to have low solubility in water. The large, hydrophobic iodinated aromatic structure will likely dominate its interaction with water.
-
Organic Solvent Solubility: It is predicted to be soluble in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid group. Its solubility in nonpolar solvents like hexanes is expected to be low.
Spectroscopic Characterization
For a researcher who has synthesized this compound, spectroscopic analysis is the primary method for structural confirmation. Below are the predicted spectroscopic signatures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl group. Based on data for the closely related 2-Iodo-5-methylbenzoic acid, the following assignments can be predicted (in CDCl₃):[1]
-
Aromatic Protons: Two singlets or narrow doublets in the aromatic region (δ 7.0-8.0 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may vary in position and is D₂O exchangeable.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment.
-
Carbonyl Carbon (-COOH): Expected in the δ 165-175 ppm region.
-
Aromatic Carbons: Six distinct signals are expected in the δ 90-160 ppm range. The carbon bearing the iodine atom (C-I) will appear at a characteristically high field (low ppm value, ~90-100 ppm) due to the heavy atom effect.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C-O Stretch: A band in the 1210-1320 cm⁻¹ region.
-
C-I Stretch: A weak band in the fingerprint region, typically below 600 cm⁻¹.
Experimental Protocol: Melting Point Determination
Objective: To accurately determine the melting point of a synthesized sample of 2-Iodo-5-methoxy-4-methylbenzoic acid, which serves as a crucial indicator of its purity.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent will depress and broaden the melting point range. Dry the crystalline solid under a high vacuum for several hours.
-
Grind a small amount of the dry sample into a fine powder using a mortar and pestle. This ensures uniform heat distribution.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal results.
-
-
Melting Point Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Set a ramp rate of 1-2 °C per minute for an accurate determination. A faster ramp rate can be used for a preliminary, approximate measurement.
-
-
Measurement:
-
Insert the loaded capillary tube into the apparatus.
-
Observe the sample through the magnifying lens as the temperature increases.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely liquefied (the completion of melting).
-
The melting point is reported as this range. A pure compound will have a sharp melting range of 1-2 °C. Impurities will cause the melting point to be depressed and the range to be broader.
-
Workflow for Novel Compound Characterization
The following diagram illustrates a standard workflow for the synthesis and characterization of a novel compound such as 2-Iodo-5-methoxy-4-methylbenzoic acid.
Caption: Logical workflow for the synthesis and characterization of a novel chemical entity.
References
-
ChemBK. 2-Iodobenzoic acid - Physico-chemical Properties. [Link]
